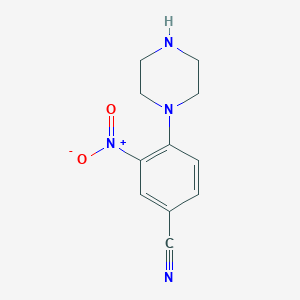

3-Nitro-4-piperazin-1-ylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N4O2 |

|---|---|

Molecular Weight |

232.24 g/mol |

IUPAC Name |

3-nitro-4-piperazin-1-ylbenzonitrile |

InChI |

InChI=1S/C11H12N4O2/c12-8-9-1-2-10(11(7-9)15(16)17)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

InChI Key |

KQAULSUDWUIOST-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Nitro 4 Piperazin 1 Ylbenzonitrile

Retrosynthetic Analysis and Strategic Disconnections of 3-Nitro-4-piperazin-1-ylbenzonitrile

A retrosynthetic analysis of this compound logically deconstructs the molecule to identify plausible starting materials. The key disconnection point is the C-N bond between the benzonitrile (B105546) ring and the piperazine (B1678402) moiety. This bond is readily formed through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry.

This disconnection leads to two primary synthons: a piperazine nucleophile and an electrophilic 4-substituted-3-nitrobenzonitrile. The 4-substituent on the benzonitrile ring must be a good leaving group, typically a halogen such as fluorine or chlorine, to facilitate the substitution reaction. The strong electron-withdrawing nature of the nitro group at the meta position and the cyano group at the para position (relative to the leaving group) activates the aromatic ring for nucleophilic attack.

Therefore, the most logical precursors are piperazine and either 4-fluoro-3-nitrobenzonitrile (B23716) or 4-chloro-3-nitrobenzonitrile (B1361363) . These precursors are commercially available or can be synthesized through standard nitration reactions of the corresponding 4-halobenzonitriles.

Direct Synthetic Routes to this compound

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution Strategies for Nitro-Benzonitriles

The synthesis involves the reaction of a 4-halo-3-nitrobenzonitrile with piperazine. The reaction proceeds via an addition-elimination mechanism, where the piperazine acts as the nucleophile, attacking the carbon atom bearing the halogen. This attack is facilitated by the electron-deficient nature of the aromatic ring, which is activated by the nitro and cyano groups. The presence of the nitro group ortho to the leaving group provides significant stabilization to the intermediate Meisenheimer complex through resonance.

The general reaction scheme is as follows:

X = F, Cl

Commonly, 4-fluoro-3-nitrobenzonitrile is preferred over the chloro-analogue due to the higher electronegativity of fluorine, which makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often in the presence of a base like potassium carbonate to neutralize the hydrohalic acid formed during the reaction.

| Precursor | Reagents and Conditions | Yield | Reference |

| 4-Fluoro-3-nitrobenzonitrile | Piperazine, K2CO3, DMF, Heat | High | General SNAr knowledge |

| 4-Chloro-3-nitrobenzonitrile | Piperazine, K2CO3, DMSO, Heat | Good | General SNAr knowledge |

Amine Alkylation Approaches for Piperazine Ring Formation

While the SNAr approach is the most common, an alternative, though less direct, strategy could involve the formation of the piperazine ring on a pre-functionalized benzonitrile derivative. This would be considered an amine alkylation approach. In this hypothetical route, a compound like 4-(bis(2-chloroethyl)amino)-3-nitrobenzonitrile could undergo an intramolecular cyclization to form the piperazine ring. However, this method is more complex and less efficient than the direct SNAr reaction with piperazine itself and is not the preferred industrial or laboratory method for this specific compound.

Investigation of Reaction Kinetics and Thermodynamics in this compound Synthesis

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively published, the general principles of SNAr reactions provide a solid framework for understanding its reaction profile.

The reaction is typically second-order, being first-order with respect to both the aryl halide and the nucleophile (piperazine). The rate-determining step is generally the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is significantly influenced by the nature of the leaving group and the electron-withdrawing substituents.

Factors Influencing Reaction Rate:

Leaving Group: The rate of reaction generally follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and facilitating the initial attack of the nucleophile.

Solvent: Polar aprotic solvents are preferred as they can solvate the cationic species without strongly solvating the anionic nucleophile, thus increasing its reactivity.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Catalytic and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies.

Transition Metal-Catalyzed Coupling Reactions in Piperazine Integration

While SNAr is the classical approach, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative for the formation of the C-N bond between an aryl halide and an amine. This palladium-catalyzed reaction is highly versatile and can be applied to a wide range of substrates.

In the context of synthesizing this compound, a Buchwald-Hartwig coupling could be envisioned between 4-chloro-3-nitrobenzonitrile and piperazine. This would involve a palladium catalyst and a suitable phosphine (B1218219) ligand. While potentially effective, the SNAr reaction is often more cost-effective and operationally simpler for highly activated substrates like 4-halo-3-nitrobenzonitriles, making it the more common choice.

| Catalytic System | Substrates | Conditions | Potential Advantage |

| Pd(OAc)2 / BINAP | 4-Chloro-3-nitrobenzonitrile, Piperazine | Base (e.g., NaOtBu), Toluene, Heat | Milder conditions, broader substrate scope |

| Pd2(dba)3 / XPhos | 4-Bromo-3-nitrobenzonitrile, Piperazine | Base (e.g., Cs2CO3), Dioxane, Heat | High efficiency for challenging substrates |

The application of green chemistry principles to the synthesis of this compound would focus on minimizing waste, using less hazardous solvents, and improving energy efficiency. This could involve the use of greener solvents like polyethylene (B3416737) glycol (PEG) or even water, potentially with the aid of phase-transfer catalysts. Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption.

Microwave-Assisted Synthesis Optimization for this compound

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in the synthesis of N-arylpiperazines. acs.orgtandfonline.comnih.gov This methodology has been successfully applied to reactions analogous to the synthesis of this compound. The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov

In a typical microwave-assisted synthesis, a mixture of 4-halo-3-nitrobenzonitrile, piperazine, and a suitable base in a high-boiling polar solvent is subjected to microwave irradiation. The optimization of this process involves fine-tuning several parameters to achieve the highest yield and purity of the final product. Key parameters for optimization include the choice of solvent, the base, the reaction temperature, and the irradiation time. Solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often employed due to their ability to efficiently absorb microwave energy and their high boiling points.

The selection of a base is also critical. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as diisopropylethylamine (DIPEA) are commonly used to neutralize the hydrohalic acid formed during the reaction and to facilitate the nucleophilic attack of piperazine. acs.org The reaction temperature is another important variable, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can lead to the formation of byproducts. The optimal temperature is typically determined empirically for each specific reaction.

The following table summarizes a hypothetical optimization study for the microwave-assisted synthesis of this compound based on findings for similar compounds.

| Entry | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | K₂CO₃ | 150 | 30 | 75 |

| 2 | DMF | K₂CO₃ | 150 | 20 | 85 |

| 3 | DMSO | K₂CO₃ | 150 | 20 | 88 |

| 4 | DMSO | DIPEA | 175 | 15 | 92 |

| 5 | DMSO | DIPEA | 175 | 10 | 90 |

Solvent-Free and Aqueous-Phase Syntheses of this compound

In line with the principles of green chemistry, solvent-free and aqueous-phase syntheses offer environmentally benign alternatives for the preparation of this compound.

Solvent-Free Synthesis:

Solvent-free, or "dry media," reactions are often conducted under microwave irradiation, which provides efficient energy transfer directly to the reactants. rsc.orgresearchgate.net For the synthesis of this compound, this would involve mixing the solid reactants, 4-halo-3-nitrobenzonitrile and piperazine, with a solid base such as cesium hydroxide (B78521) (CsOH) or potassium carbonate, and then irradiating the mixture in a microwave reactor. rsc.org This approach eliminates the need for volatile and often toxic organic solvents, simplifying the work-up procedure and reducing waste. Research on related arylpiperazine syntheses has shown that this method can lead to high yields and excellent chemoselectivity. rsc.org

Below is a representative data table for a solvent-free synthesis, based on analogous reactions.

| Entry | Starting Material | Base | Microwave Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-chloro-3-nitrobenzonitrile | K₂CO₃ | 200 | 25 | 80 |

| 2 | 4-fluoro-3-nitrobenzonitrile | K₂CO₃ | 200 | 20 | 85 |

| 3 | 4-fluoro-3-nitrobenzonitrile | CsOH | 200 | 15 | 95 |

Aqueous-Phase Synthesis:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of N-arylpiperazines in aqueous media has been reported, demonstrating the feasibility of this approach. researchgate.net For the synthesis of this compound, the reaction would be carried out by heating a mixture of 4-halo-3-nitrobenzonitrile and piperazine in water, often in the presence of a base. While the organic reactants may have limited solubility in water, the reaction can still proceed effectively, sometimes facilitated by the use of a phase-transfer catalyst. The use of water as a solvent can also simplify product isolation, as the often water-insoluble product may precipitate out of the reaction mixture upon cooling.

Structural Elucidation and Conformational Analysis of 3 Nitro 4 Piperazin 1 Ylbenzonitrile

Advanced Spectroscopic Characterization of 3-Nitro-4-piperazin-1-ylbenzonitrile

Spectroscopic methods provide a wealth of information regarding the electronic, vibrational, and magnetic environments of atoms and functional groups within a molecule. For this compound, a multi-technique approach is essential for a thorough structural assignment.

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) ring and the methylene (B1212753) protons of the piperazine (B1678402) ring. The aromatic region would likely show a complex splitting pattern due to the coupling between adjacent protons. The protons on the piperazine ring are expected to appear as multiplets in the aliphatic region of the spectrum. Due to the potential for restricted rotation around the C-N bond connecting the piperazine and benzonitrile rings, dynamic NMR effects such as signal broadening or the appearance of multiple conformers at different temperatures might be observed.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) is expected to appear in the downfield region (around 115-120 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating piperazine substituent. The carbon atoms of the piperazine ring would be observed in the upfield region (typically 40-60 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | 110 - 160 |

| Piperazine-H | 3.0 - 4.0 | 40 - 60 |

| Nitrile-C | - | ~118 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The presence of the nitrile group (C≡N) would be confirmed by a sharp, medium-intensity band around 2220-2240 cm⁻¹. The nitro group (NO₂) would exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹, respectively. The C-N stretching of the piperazine ring attached to the aromatic ring would likely appear in the 1310-1360 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric stretching of the nitro group and the nitrile stretching vibration are expected to show strong Raman signals. The aromatic ring vibrations would also be prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Nitrile (C≡N) | Stretching | 2220-2240 (sharp, medium) | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1530-1550 (strong) | - |

| Nitro (NO₂) | Symmetric Stretch | 1345-1365 (strong) | Strong |

| Aromatic C-H | Stretching | >3000 | Medium |

| Aliphatic C-H | Stretching | <3000 | Medium |

| C-N (Aryl-Piperazine) | Stretching | 1310-1360 | - |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation. For this compound (C₁₁H₁₁N₅O₂), the molecular weight is approximately 245.24 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. The fragmentation pattern would likely involve the cleavage of the piperazine ring and the loss of the nitro group (as NO₂ or NO).

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is expected to show absorption bands characteristic of the nitroaromatic chromophore. Nitrobenzene (B124822) itself typically exhibits a strong absorption band around 250-270 nm. The presence of the electron-donating piperazine group and the nitrile group will likely cause a shift in the absorption maximum.

Fluorescence Spectroscopy: Many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing promoted by the nitro group. Therefore, this compound is expected to exhibit weak or no fluorescence emission upon excitation at its absorption maximum.

X-ray Crystallographic Analysis of this compound

A single crystal X-ray diffraction study of this compound would unequivocally determine its molecular structure. The analysis would reveal the planarity of the benzonitrile ring and the conformation of the piperazine ring, which typically adopts a chair conformation. The study would also provide precise measurements of all bond lengths and angles. For instance, the C-N bond length between the aromatic ring and the piperazine nitrogen would give insight into the degree of electronic communication between these two moieties. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal.

Interactive Data Table: Predicted X-ray Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Piperazine Conformation | Chair |

| C-NO₂ Bond Length | ~1.48 Å |

| C≡N Bond Length | ~1.14 Å |

| C(aromatic)-N(piperazine) Bond Length | ~1.38 Å |

Investigation of Intermolecular Interactions and Packing Motifs in Solid-State this compound

Without experimental crystal structure data, a definitive analysis of the intermolecular interactions and packing motifs for this compound cannot be conducted. However, based on the functional groups present in the molecule, several types of interactions could be anticipated to play a role in its solid-state assembly. These would likely include:

Hydrogen Bonding: The secondary amine in the piperazine ring could act as a hydrogen bond donor, while the nitrogen atoms of the nitrile and nitro groups, as well as the oxygen atoms of the nitro group, could serve as hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar nitro and nitrile groups would be expected to result in significant dipole-dipole interactions, influencing the orientation of molecules within the crystal lattice.

π-π Stacking: The aromatic benzonitrile ring could participate in π-π stacking interactions with adjacent rings.

A detailed description of the packing motifs, such as herringbone or layered structures, would require experimental determination.

Conformational Preferences and Dynamic Behavior of this compound

The conformational flexibility of this compound would primarily arise from the piperazine ring and the rotation around the C-N bond connecting it to the benzonitrile ring.

Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation to minimize steric strain. Ring flipping between two chair conformers is a common dynamic process for piperazine derivatives. The energetic barrier for this process can be influenced by the nature and size of the substituents.

Rotational Isomerism: Rotation around the C(aromatic)-N(piperazine) bond could lead to different rotational isomers (rotamers). The preferred orientation would be governed by the steric and electronic interactions between the piperazine ring and the ortho-substituted nitro group on the benzonitrile ring.

Quantitative information on the energy barriers for these conformational changes and the relative populations of different conformers would necessitate computational modeling studies or experimental techniques like dynamic NMR spectroscopy, which are not available for this specific compound in the reviewed literature.

Theoretical and Computational Investigations of 3 Nitro 4 Piperazin 1 Ylbenzonitrile

Quantum Chemical Studies on Electronic Structure of 3-Nitro-4-piperazin-1-ylbenzonitrile

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into the electron distribution, reactivity, and stability of this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves calculating the molecule's electronic energy for various atomic arrangements until the lowest energy conformation is found. Key parameters obtained from geometry optimization include bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to ensure accuracy. The resulting data would be presented in a table similar to the hypothetical one below.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C-NO₂ | Data not available |

| C-CN | Data not available | |

| C-N (piperazine) | Data not available | |

| Bond Angle (°) | O-N-O (nitro) | Data not available |

| C-C-N (benzonitrile) | Data not available | |

| Dihedral Angle (°) | Benzene-Piperazine | Data not available |

Energetic properties, such as the total energy of the molecule in its optimized state, would also be a key output of these calculations, providing a measure of its thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

A hypothetical FMO analysis for this compound would yield the data presented in the following table.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Visualization of the HOMO and LUMO would show the regions of the molecule where electron density is highest for donation and where it is most susceptible to accepting electrons, respectively.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This information is invaluable for predicting how the molecule will interact with other molecules, particularly in biological systems. For this compound, one would expect negative potential around the nitro group and the nitrile group due to the electronegativity of the oxygen and nitrogen atoms, and positive potential around the hydrogen atoms.

Charge distribution analysis, often using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would provide quantitative values for the partial atomic charges on each atom in the molecule.

Table 3: Hypothetical Partial Atomic Charges of Selected Atoms in this compound

| Atom | Partial Charge (a.u.) |

| N (Nitro Group) | Data not available |

| O (Nitro Group) | Data not available |

| N (Nitrile Group) | Data not available |

| N (Piperazine Ring) | Data not available |

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are computational experiments that allow the study of the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior of this compound, such as its flexibility and its interactions with its environment.

Solvation Dynamics and Solvent Effects on this compound

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can be used to study the solvation dynamics of this compound by placing the molecule in a box of explicit solvent molecules (e.g., water, DMSO) and simulating their interactions. Key properties that can be calculated include the solvation free energy, which indicates how favorably the molecule interacts with the solvent, and the radial distribution function, which describes the arrangement of solvent molecules around the solute.

Table 4: Hypothetical Solvation Free Energies of this compound in Different Solvents

| Solvent | Solvation Free Energy (kcal/mol) |

| Water | Data not available |

| DMSO | Data not available |

| Chloroform | Data not available |

Conformational Ensemble and Flexibility of this compound

This compound possesses a degree of flexibility, particularly in the piperazine (B1678402) ring and the bond connecting it to the benzene (B151609) ring. MD simulations can explore the different conformations that the molecule can adopt in solution, providing a conformational ensemble. Analysis of this ensemble can reveal the most populated conformations and the flexibility of different parts of the molecule. This is often quantified by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position over the course of the simulation.

Table 5: Hypothetical Root-Mean-Square Fluctuation (RMSF) of Key Moieties in this compound

| Molecular Moiety | Average RMSF (Å) |

| Benzonitrile (B105546) Ring | Data not available |

| Nitro Group | Data not available |

| Piperazine Ring | Data not available |

Computational Prediction of Reactivity and Potential Interaction Sites for this compound

A thorough search of publicly available scientific literature and chemical databases did not yield specific theoretical and computational studies on this compound. While computational methods such as Density Functional Theory (DFT) are commonly used to investigate the electronic structure and reactivity of novel compounds, specific analyses for this molecule, including detailed data on its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and local reactivity descriptors, are not available in the reviewed sources.

General computational studies on related structural motifs, such as nitrobenzene (B124822) and piperazine derivatives, are prevalent in chemical literature. These studies typically employ computational chemistry to predict molecular geometry, vibrational frequencies, and electronic properties, which in turn are used to infer reactivity and potential sites for electrophilic and nucleophilic attack. However, due to the user's strict requirement to focus solely on "this compound," the findings from these related but distinct molecules cannot be presented as representative of the target compound.

Therefore, the generation of a detailed, data-driven section on the computational prediction of reactivity and potential interaction sites for this compound is not possible at this time without specific research data for this exact molecule.

Chemical Reactivity and Functional Group Transformations of 3 Nitro 4 Piperazin 1 Ylbenzonitrile

Reactions Involving the Nitro Group of 3-Nitro-4-piperazin-1-ylbenzonitrile

The aromatic nitro group is a powerful electron-withdrawing substituent that significantly influences the electronic properties of the benzene (B151609) ring. Its primary reactivity centers on its reduction to various other nitrogen-containing functional groups, most notably the amine.

Reactions under Oxidative Conditions

The nitro group in this compound is in a high oxidation state and is generally resistant to further oxidation. Most oxidative reactions targeting molecules with similar functionalities would likely affect other parts of the structure first. For instance, the piperazine (B1678402) ring, specifically the C-H bonds adjacent to the nitrogen atoms, would be more susceptible to attack by strong oxidizing agents. The primary role of the nitro group in the context of reactivity is as a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, should a suitable leaving group be present elsewhere on the ring.

Reactions Involving the Piperazine Moiety of this compound

The piperazine ring contains two nitrogen atoms. In the parent molecule, one nitrogen is tertiary (attached to the benzonitrile (B105546) ring), and the other is a secondary amine. This secondary amine is a key site of reactivity, acting as a nucleophile.

Alkylation and Acylation Reactions at Piperazine Nitrogens

The secondary nitrogen of the piperazine moiety readily undergoes N-alkylation and N-acylation. These reactions are fundamental for extending the molecular structure and are widely used in medicinal chemistry to modulate a compound's properties.

N-Alkylation: This reaction involves treating the molecule with an alkyl halide (e.g., an alkyl bromide or chloride) or an alkyl sulfonate in the presence of a base like potassium carbonate or triethylamine. This process attaches an alkyl group to the secondary nitrogen nih.govmdpi.com.

N-Acylation: This is achieved by reacting the piperazine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. This forms an amide linkage and is a common method for introducing a wide variety of substituents nih.gov.

| Reaction Type | Electrophile Example | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (R-Br) | K₂CO₃, DMF | N-Alkylpiperazine derivative | nih.gov |

| Acylation | Acyl Chloride (R-COCl) | Et₃N, CH₂Cl₂ | N-Acylpiperazine (Amide) derivative | nih.gov |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine or Et₃N | N-Sulfonylpiperazine (Sulfonamide) derivative | nih.gov |

| Reductive Amination | Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpiperazine derivative | mdpi.com |

Formation of N-substituted Derivatives and Heterocycles

Building upon the fundamental alkylation and acylation reactions, the piperazine moiety serves as a versatile scaffold for synthesizing a vast array of N-substituted derivatives. By choosing bifunctional electrophiles, it is possible to construct more complex heterocyclic systems. These reactions are central to the use of piperazine-containing molecules in drug discovery programs, allowing for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties mdpi.com. The predictable nucleophilicity of the secondary amine makes the piperazine unit a reliable building block in both discovery and process chemistry mdpi.com.

Reactions Involving the Benzonitrile Group of this compound

The benzonitrile group (-C≡N) offers several avenues for chemical transformation, although these reactions often require conditions that must be carefully chosen to avoid affecting the nitro and piperazine groups.

Key reactions of the benzonitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (3-Nitro-4-piperazin-1-ylbenzoic acid) under either strong acidic or basic conditions with heating allen.instudy.cominfinitylearn.com. The reaction proceeds through an intermediate amide. The harsh conditions required may pose a challenge to the stability of the rest of the molecule.

Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative). This typically requires strong reducing agents like borane complexes (e.g., BH₃·THF) or a combination of sodium borohydride with an acid catalyst calvin.edu. These conditions must be evaluated carefully, as they can also reduce the aromatic nitro group. Catalytic hydrogenation over palladium can also be used to reduce nitriles to benzylamines researchgate.net.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. A notable example is the reaction with azides (e.g., sodium azide) to form a tetrazole ring. This transformation is often used in medicinal chemistry, as the tetrazole group can act as a bioisostere for a carboxylic acid.

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | allen.instudy.com |

| Reduction | BH₃·THF or NaBH₄/TFA | Primary Amine (-CH₂NH₂) | calvin.edu |

| Catalytic Hydrogenation | H₂, Pd/C | Primary Amine (-CH₂NH₂) | researchgate.net |

| Tetrazole Formation | NaN₃, Lewis Acid (e.g., ZnCl₂) | Tetrazole Ring |

Hydrolysis and Derivatization of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to either an amide or a carboxylic acid, depending on the reaction conditions.

The hydrolysis of this compound is anticipated to proceed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. The reaction typically proceeds through an intermediate imidic acid, which tautomerizes to an amide. With prolonged heating or stronger acidic conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.

Reaction Scheme:

this compound → 3-Nitro-4-piperazin-1-ylbenzamide → 3-Nitro-4-piperazin-1-ylbenzoic acid

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. Similar to acid hydrolysis, forcing conditions can lead to the saponification of the amide to a carboxylate salt. Subsequent acidification will yield the carboxylic acid.

Reaction Scheme:

this compound → 3-Nitro-4-piperazin-1-ylbenzamide → Sodium 3-nitro-4-piperazin-1-ylbenzoate

The following table outlines the expected outcomes and conditions for the hydrolysis of the nitrile group.

| Product | Reagents | Conditions | Expected Yield |

| 3-Nitro-4-piperazin-1-ylbenzamide | H₂SO₄ (conc.), H₂O | Moderate heat (50-70 °C) | High |

| 3-Nitro-4-piperazin-1-ylbenzoic acid | HCl (aq.), H₂O | Reflux | Moderate to High |

| Sodium 3-nitro-4-piperazin-1-ylbenzoate | NaOH (aq.), H₂O | Reflux | High |

Derivatization of the Nitrile Group:

Beyond hydrolysis, the nitrile group can be converted into other valuable functional groups. A key transformation is its reduction to a primary amine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

| Product | Reagents | Conditions | Expected Yield |

| (3-Nitro-4-piperazin-1-yl)benzylamine | 1. LiAlH₄ in THF2. H₂O workup | 0 °C to room temp. | High |

| (3-Nitro-4-piperazin-1-yl)benzylamine | H₂ (g), Raney Nickel | High pressure, elevated temp. | Moderate |

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles. A prominent example is the reaction with azides to form tetrazoles. This reaction is a powerful tool in medicinal chemistry for creating bioisosteres of carboxylic acids.

The synthesis of 5-(3-Nitro-4-piperazin-1-ylphenyl)-1H-tetrazole would likely be achieved by treating this compound with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst.

| Dipolarophile | 1,3-Dipole Source | Catalyst | Product | Conditions |

| This compound | Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂) | 5-(3-Nitro-4-piperazin-1-ylphenyl)-1H-tetrazole | Reflux in H₂O/Isopropanol |

| This compound | Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | 5-(3-Nitro-4-piperazin-1-ylphenyl)-1H-tetrazole | Reflux in DMF |

Exploration of Novel Reaction Pathways and Mechanisms for this compound

The unique arrangement of functional groups in this compound opens up possibilities for novel and potentially complex reaction pathways.

Selective Reduction of the Nitro Group:

One area of exploration is the selective reduction of the nitro group to an amine, yielding 3-Amino-4-piperazin-1-ylbenzonitrile. This transformation is significant because the resulting ortho-amino benzonitrile is a valuable precursor for the synthesis of various heterocyclic systems, such as quinazolines. The presence of the basic piperazine ring could, however, complicate standard reduction methods that use acid, such as Sn/HCl. Catalytic hydrogenation with a chemoselective catalyst (e.g., palladium on carbon under specific conditions) or transfer hydrogenation could potentially achieve this transformation while preserving the nitrile group.

| Starting Material | Reagents | Product | Potential Subsequent Reactions |

| This compound | H₂ (g), Pd/C, Ethanol | 3-Amino-4-piperazin-1-ylbenzonitrile | Intramolecular cyclization, diazotization, synthesis of fused heterocycles. |

| This compound | Sodium Dithionite (Na₂S₂O₄) | 3-Amino-4-piperazin-1-ylbenzonitrile | Reaction with orthoesters to form substituted quinazolines. |

Nucleophilic Aromatic Substitution:

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While the piperazine group is already installed, it is conceivable that under harsh conditions, a strong nucleophile could displace the piperazine moiety. More interestingly, if a suitable leaving group were present at another position on the ring, the interplay between the directing effects of the existing substituents could lead to complex substitution patterns.

Intramolecular Interactions and Rearrangements:

Further research could investigate the potential for intramolecular reactions. For example, under specific conditions, one of the nitrogen atoms of the piperazine ring could potentially interact with the nitrile group, although this would likely require activation of the nitrile and would lead to the formation of a strained ring system. Such pathways remain speculative but represent an area for novel mechanistic exploration.

Synthesis and Characterization of Derivatives and Analogs of 3 Nitro 4 Piperazin 1 Ylbenzonitrile

Systematic Structural Modifications of the Piperazine (B1678402) Ring in 3-Nitro-4-piperazin-1-ylbenzonitrile

The synthesis of this compound and its N-substituted derivatives is most commonly achieved through nucleophilic aromatic substitution. The process typically involves the reaction of 4-chloro-3-nitrobenzonitrile (B1361363) with piperazine or its N-substituted analogs. nih.govguidechem.com The chlorine atom at the C4 position of the benzonitrile (B105546) ring is activated towards substitution by the electron-withdrawing effects of the adjacent nitro group and the cyano group.

The nucleophilicity of the secondary amine in the N-substituted piperazine is a critical factor in the reaction's success. Substituents on the distal nitrogen of the piperazine ring can significantly modulate this nucleophilicity. Electron-donating groups (EDGs) enhance the electron density on the reacting nitrogen, thereby increasing its nucleophilicity and generally leading to higher reaction yields or faster reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the piperazine nitrogen, which can result in slower reactions or the need for more forcing reaction conditions.

A variety of substituents can be introduced at the N4 position of the piperazine ring, leading to a diverse library of derivatives. These modifications include the introduction of alkyl, aryl, acyl, and heteroaryl groups. The synthesis of these derivatives allows for a systematic study of how steric and electronic effects influence the chemical properties of the resulting molecules.

Table 1: Synthesis of N-Substituted Analogs of this compound via Nucleophilic Aromatic Substitution

| Entry | Piperazine Derivative | Substituent (R) | Nature of Substituent | Expected Reactivity Trend |

| 1 | Piperazine | -H | Neutral | Baseline |

| 2 | 1-Methylpiperazine | -CH₃ | Electron-Donating (Inductive) | Increased |

| 3 | 1-Phenylpiperazine | -C₆H₅ | Electron-Withdrawing (Resonance) | Decreased |

| 4 | 1-(4-Methoxyphenyl)piperazine | -C₆H₄-OCH₃ | Electron-Donating (Resonance) | Increased |

| 5 | 1-Acetylpiperazine | -COCH₃ | Electron-Withdrawing (Resonance) | Significantly Decreased |

This table illustrates the expected trends in reactivity based on the electronic properties of the substituent on the piperazine nitrogen.

Substituent Effects and Positional Isomerism in Benzonitrile Core Modifications

Modifications to the benzonitrile core of this compound, including the introduction of additional substituents or altering the positions of existing ones, can profoundly impact the molecule's electronic properties and reactivity. The interplay between the nitro, cyano, and piperazinyl groups dictates the electron density distribution across the aromatic ring.

Introducing additional substituents onto the benzonitrile ring would further modulate its reactivity. An electron-donating group, such as a methoxy (B1213986) or methyl group, would partially counteract the effect of the nitro and cyano groups, increasing the ring's electron density. Conversely, an additional electron-withdrawing group, like a halogen or a trifluoromethyl group, would further decrease the electron density, enhancing the ring's electrophilicity.

Table 2: Predicted Effects of Additional Substituents on the Benzonitrile Core

| Substituent | Position | Electronic Effect | Predicted Impact on Ring Reactivity Towards Nucleophiles |

| -OCH₃ | 5 | Donating | Decrease |

| -Cl | 6 | Withdrawing | Increase |

| -CH₃ | 2 | Donating/Steric Hindrance | Decrease |

| -CF₃ | 5 | Withdrawing | Increase |

Bioisosteric Replacements in the this compound Scaffold

Bioisosteric replacement is a strategy used to substitute one functional group with another that has similar physical or chemical properties, leading to a molecule with comparable or improved characteristics. cambridgemedchemconsulting.com In the context of this compound, several key functional groups can be considered for bioisosteric replacement to modulate its chemical properties.

Nitro Group Replacement: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. A common bioisostere for the nitro group is the trifluoromethyl (-CF₃) group. The trifluoromethyl group is also strongly electron-withdrawing but is more lipophilic and generally more metabolically stable. Another potential replacement is the cyano (-CN) group, which shares the electron-withdrawing nature of the nitro group.

Cyano Group Replacement: The cyano group is a linear, polar functional group that can participate in hydrogen bonding. nih.gov It can be replaced by other groups such as a halogen (e.g., -Cl, -F), which can mimic its electron-withdrawing inductive effect. chimia.ch A tetrazole ring is another well-established bioisostere for a nitrile, offering a different steric and electronic profile while often maintaining similar biological interactions.

Table 3: Potential Bioisosteric Replacements in the this compound Scaffold

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Nitro (-NO₂) | Trifluoromethyl (-CF₃) | Similar electron-withdrawing properties, increased lipophilicity and metabolic stability. |

| Cyano (-CN) | Tetrazole | Similar size and electronic properties, introduces acidic character. |

| Cyano (-CN) | Halogen (-F, -Cl) | Mimics inductive electron-withdrawing effect. |

| Phenyl Ring | Pyridyl Ring | Introduces a basic nitrogen, alters polarity and hydrogen bonding. |

Structure-Reactivity Relationship (SAR) Studies for Chemical Applications of this compound Analogs

The systematic modifications described in the preceding sections allow for the development of a comprehensive structure-reactivity relationship (SAR) for the analogs of this compound. This SAR can be invaluable for fine-tuning the molecule for specific chemical applications.

The electronic nature of the substituent on the piperazine nitrogen directly influences the nucleophilicity of the piperazine ring and the basicity of the distal nitrogen. This can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). libretexts.orgviu.ca A positive slope (ρ value) in a Hammett plot for the reaction of 4-chloro-3-nitrobenzonitrile with various N-arylpiperazines would indicate that the reaction is favored by electron-withdrawing groups on the aryl ring, while a negative ρ value would suggest that electron-donating groups accelerate the reaction.

The reactivity of the benzonitrile core itself is also subject to these structural modifications. For instance, the susceptibility of the cyano group to hydrolysis or the nitro group to reduction can be altered by changing the electronic properties of the substituents on the piperazine or the benzonitrile ring. Electron-donating groups on the piperazine would increase the electron density of the aromatic ring, potentially making the reduction of the nitro group more difficult. Conversely, electron-withdrawing groups would facilitate this reduction.

Advanced Applications in Chemical Synthesis and Materials Science Academic Focus

3-Nitro-4-piperazin-1-ylbenzonitrile as a Building Block in Multi-Step Organic Syntheses

The molecular architecture of this compound makes it a highly valuable precursor in multi-step organic synthesis. The compound features several reactive sites that can be selectively modified to construct a diverse array of more complex molecules, particularly for applications in medicinal chemistry and materials science. The primary reactive centers are the secondary amine of the piperazine (B1678402) ring, the aromatic nitro group, and the nitrile group.

The secondary amine (N-H) in the piperazine moiety is a potent nucleophile, readily undergoing reactions such as N-alkylation, N-arylation, and acylation. This allows for the straightforward introduction of various substituents, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies.

The nitro group is a strong electron-withdrawing group that can be chemically transformed, most commonly via reduction to an amino group (-NH2). This conversion dramatically alters the electronic properties of the aromatic ring and introduces a new nucleophilic site, which can be used for subsequent reactions like diazotization, amide bond formation, or the construction of heterocyclic rings.

The nitrile group (-C≡N) is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up further avenues for molecular elaboration. The strategic combination of these reactions allows chemists to use this compound as a scaffold to build intricate molecular frameworks. nih.gov

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Functionality | Application |

|---|---|---|---|---|

| Piperazine (N-H) | N-Alkylation / N-Arylation | R-X, Base / Ar-X, Pd-catalyst | Tertiary Amine (N-R / N-Ar) | Derivative synthesis for medicinal chemistry |

| Nitro (-NO₂) | Reduction | H₂, Pd/C; or SnCl₂, HCl | Amine (-NH₂) | Precursor for dyes, heterocycles |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Linker for polymers, MOFs |

| Nitrile (-CN) | Reduction | LiAlH₄ or H₂, Raney Ni | Aminomethyl (-CH₂NH₂) | Introduction of a flexible cationic center |

Incorporation of this compound into Organic Frameworks and Polymers

The structure of this compound is well-suited for its use as a monomer or linker in the synthesis of polymers and porous organic frameworks, such as Metal-Organic Frameworks (MOFs). nih.govmdpi.com Piperazine itself is a common building block in materials chemistry due to its rigidity and defined geometry. rsc.org

To be incorporated into a polymer chain or framework, the molecule typically needs to have at least two reactive sites for polymerization or coordination. While this compound has one immediately available N-H group, it can be readily converted into a bifunctional linker. For instance, reduction of the nitro group to an amine creates a diamine derivative (4-amino-3-(piperazin-1-yl)benzonitrile), which can be polymerized with diacids or diacyl chlorides to form polyamides. Alternatively, the piperazine nitrogen can be reacted with a molecule containing another functional group, such as 4-bromobenzoic acid, to create a bifunctional linker suitable for MOF synthesis.

The rigid aromatic core provided by the benzonitrile (B105546) unit is advantageous for creating materials with defined porosity and high thermal stability. rsc.org The polar nitro and nitrile groups can enhance the affinity of the resulting frameworks for specific guest molecules, such as carbon dioxide, through dipole-dipole interactions. researchgate.net The incorporation of this building block allows for the precise tuning of the chemical and physical properties of the final material.

| Molecular Component | Function in Material Synthesis | Potential Advantage |

|---|---|---|

| Piperazine Ring | Provides two linking points (after modification) | Creates defined geometric angles in frameworks |

| Benzonitrile Core | Acts as a rigid spacer or strut | Contributes to thermal stability and permanent porosity |

| Nitro/Nitrile Groups | Functional sites on the pore surface | Enhances selective gas adsorption or guest binding |

Supramolecular Chemistry and Self-Assembly Properties of this compound

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. mdpi.com this compound possesses multiple functional groups capable of engaging in such interactions, making it an excellent candidate for designing self-assembling systems. The key interactions include hydrogen bonding, π-π stacking, and dipole-dipole forces.

The piperazine N-H group is a classic hydrogen bond donor. The oxygen atoms of the nitro group are strong hydrogen bond acceptors, and the nitrogen of the nitrile group can also act as an acceptor. researchgate.net This donor-acceptor arrangement can lead to the formation of well-defined hydrogen-bonded networks. For example, molecules can assemble into one-dimensional chains or tapes through N-H···O(nitro) or N-H···N(nitrile) interactions. In related nitro-amino compounds, hydrogen bonds have been shown to stabilize crystal packing and form complex motifs, including channels and hexameric units. semanticscholar.org

| Type of Interaction | Participating Groups (Donor/Acceptor or Moiety) | Potential Supramolecular Motif |

|---|---|---|

| Hydrogen Bonding | Donor: Piperazine N-H; Acceptors: Nitro O, Nitrile N | Chains, dimers, sheets |

| π-π Stacking | Benzonitrile aromatic ring | Columnar stacks, herringbone packing |

| Dipole-Dipole | Nitro (-NO₂) and Nitrile (-CN) groups | Antiparallel dipole alignment |

| C-H···O/N Bonding | Donor: Aromatic/Aliphatic C-H; Acceptors: Nitro O, Nitrile N | Reinforcement of 3D crystal packing |

Photophysical Properties of this compound and Its Luminescent Derivatives

Compounds with electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit interesting photophysical properties due to intramolecular charge transfer (ICT). This compound fits this donor-π-acceptor (D-π-A) profile, where the piperazine group acts as the electron donor and the nitro and nitrile groups serve as strong electron acceptors, linked through the benzene (B151609) ring.

Upon absorption of light, an electron can be promoted from a molecular orbital localized on the donor part of the molecule to one localized on the acceptor part. This ICT state is highly polar and its energy is sensitive to the polarity of the surrounding environment. Consequently, the compound and its derivatives are expected to exhibit solvatochromism, where the absorption and emission wavelengths shift with changing solvent polarity. mdpi.com Specifically, a bathochromic (red) shift in the emission spectrum is often observed in more polar solvents, which stabilize the polar excited state.

While nitroaromatic compounds are often associated with fluorescence quenching, luminescence is not entirely precluded. dtic.mil In some molecular contexts, intense fluorescence can be observed. The photophysical properties can be fine-tuned by creating derivatives. For instance, replacing the nitro group with other acceptors or modifying the donor strength of the piperazine moiety by N-substitution can significantly alter the absorption and emission characteristics, including the fluorescence quantum yield and lifetime. mdpi.com Studies on similar D-π-A dyes, such as substituted benzanthrones with piperazine moieties, have demonstrated that such modifications can lead to brightly luminescent materials with applications in sensors and optoelectronics. mdpi.commdpi.com

| Property | Expected Behavior for Parent Compound | Effect of Structural Modification |

|---|---|---|

| Absorption/Emission | Driven by Intramolecular Charge Transfer (ICT) | Stronger donors/acceptors can cause red-shifts |

| Fluorescence | Likely low quantum yield due to the nitro group | Replacing the -NO₂ group can enhance emission |

| Solvatochromism | Positive solvatochromism (red-shift in polar solvents) | Can be modulated by altering the ground and excited state dipole moments |

Future Research Perspectives on 3 Nitro 4 Piperazin 1 Ylbenzonitrile

Emerging Methodologies for Enhanced Synthesis and Characterization

Future research into 3-Nitro-4-piperazin-1-ylbenzonitrile is likely to focus on developing more efficient and sustainable synthetic routes. While classical methods such as nucleophilic aromatic substitution remain relevant, emerging methodologies could offer significant improvements in yield, purity, and environmental impact.

A plausible and established route for analogous compounds involves the reaction of 4-fluoro-3-nitrobenzonitrile (B23716) with piperazine (B1678402). vulcanchem.com Future work could optimize this process by exploring novel catalytic systems, such as transition metal or organocatalysts, to lower reaction temperatures and reduce reaction times. The use of flow chemistry platforms could also enable better control over reaction parameters, leading to higher yields and facilitating safer handling of nitrated intermediates.

Table 1: Potential Optimization Parameters for Synthesis

| Parameter | Conventional Method | Emerging Methodology | Potential Advantage |

| Catalyst | Base-mediated (e.g., K₂CO₃) vulcanchem.com | Transition metal complexes, organocatalysts | Increased reaction rate, milder conditions |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) vulcanchem.com | Green solvents (e.g., ionic liquids, supercritical fluids) | Reduced environmental impact, easier purification |

| Heating | Conventional reflux vulcanchem.com | Microwave irradiation, ultrasonic agitation | Rapid heating, shorter reaction times |

| Platform | Batch processing | Continuous flow reactors | Enhanced safety, scalability, and process control |

For characterization, while standard techniques like NMR, IR, and mass spectrometry are fundamental, advanced methods could provide deeper structural insights. researchgate.netmdpi.com Two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) will be crucial for unambiguous assignment of proton and carbon signals. Single-crystal X-ray diffraction analysis would provide definitive information on the molecule's three-dimensional structure and intermolecular interactions in the solid state. mdpi.com

Exploration of Complex Chemical Transformations and Catalysis

The functional groups within this compound offer multiple handles for complex chemical transformations. Future research will likely exploit this reactivity to generate diverse libraries of new compounds.

The nitro group is a key functional group for transformation. Its reduction to an amino group is a critical step, creating the precursor 3-amino-4-piperazin-1-ylbenzonitrile. vulcanchem.com This amino derivative is a valuable intermediate for constructing heterocyclic systems or for further functionalization through diazotization or amide coupling reactions. vulcanchem.com Research into selective reduction methods that leave the nitrile group intact will be of particular importance.

The nitrile group can also be a site for various chemical reactions. vulcanchem.com Its hydrolysis can yield the corresponding carboxylic acid or amide, while cycloaddition reactions could be explored to form various heterocyclic rings. Furthermore, the secondary amine within the piperazine ring is available for N-alkylation or N-arylation, allowing for the introduction of a wide array of substituents to modulate the compound's properties.

Table 2: Potential Chemical Transformations

| Functional Group | Reagents and Conditions | Product Type |

| Nitro Group | Catalytic Hydrogenation (e.g., H₂, Pd/C) vulcanchem.com | 3-Amino-4-piperazin-1-ylbenzonitrile |

| Nitrile Group | Acid/Base Hydrolysis vulcanchem.com | 3-Nitro-4-piperazin-1-ylbenzoic acid/benzamide |

| Piperazine N-H | Alkyl halides, Aryl halides (e.g., Buchwald-Hartwig coupling) | N-substituted piperazine derivatives |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted benzonitrile (B105546) derivatives |

Integration into Interdisciplinary Chemical Research Fields

The structural motifs present in this compound make it a promising candidate for exploration in several interdisciplinary fields.

Materials Science: Aromatic nitro compounds can be precursors to materials with interesting optical or electronic properties. The D-π-A (donor-pi-acceptor) architecture, which could be achieved after modification, is common in fluorescent dyes and organic electronics. mdpi.com The benzonitrile moiety, coupled with the piperazine donor group, could be investigated for applications in developing novel sensors or photophysically active materials. mdpi.com

Agrochemicals: The piperazine scaffold has been utilized in the development of agrochemicals. nih.gov By modifying the this compound core, it may be possible to design novel herbicides, fungicides, or insecticides. For instance, derivatives could be designed to act as chitinase (B1577495) inhibitors, which are potential targets for controlling agricultural pests. nih.gov

Potential for Rational Design of Novel Chemical Entities based on this compound Scaffold

The this compound scaffold is an excellent starting point for the rational design of new molecules with tailored properties. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to guide the design of derivatives targeting specific biological macromolecules. mdpi.comresearchgate.net

The process of rational design would involve systematically modifying the three main components of the molecule:

The Benzonitrile Ring: Introducing different substituents on the aromatic ring can modulate electronic properties, lipophilicity, and steric profile, which can influence biological activity and selectivity.

The Nitro Group: This group can be replaced with other electron-withdrawing or electron-donating groups to fine-tune the molecule's reactivity and interaction with biological targets. Alternatively, its reduction to an amine opens up a vast chemical space for derivatization. vulcanchem.com

The Piperazine Moiety: The unsubstituted nitrogen atom of the piperazine ring is a prime location for introducing diverse chemical fragments to explore different binding pockets of a target protein or to alter the molecule's pharmacokinetic properties. mdpi.com

By combining combinatorial synthesis with in silico screening and subsequent biological evaluation, researchers can efficiently explore the chemical space around this scaffold to identify novel lead compounds for drug discovery or other applications. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-nitro-4-piperazin-1-ylbenzonitrile, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-nitro-4-fluorobenzonitrile and piperazine. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) significantly affect yields. For optimization, use polar aprotic solvents like DMF at 80–100°C with a 1:1.2 molar ratio of the nitrofluorobenzonitrile derivative to piperazine. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion. Post-synthesis purification via column chromatography (silica, gradient elution) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and piperazine signals (δ 2.5–3.5 ppm). Nitro groups deshield adjacent protons.

- FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns.

Contradictions (e.g., unexpected splitting in NMR) are resolved by comparing experimental data with computational predictions (DFT) or repeating measurements under controlled conditions (e.g., deuterated solvent purity) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the nitrile group or nitro reduction. Conduct stability studies via accelerated degradation testing (40°C/75% RH for 6 months) with HPLC monitoring. Use desiccants (silica gel) in storage vials to minimize moisture uptake .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic ambiguities in this compound derivatives?

- Methodological Answer : For X-ray crystallography, use SHELX programs (SHELXD for structure solution, SHELXL for refinement). Address twinning or disorder by:

- Collecting high-resolution data (≤ 1.0 Å) to improve electron density maps.

- Applying restraints (e.g., DFIX for bond lengths) during refinement.

- Validating hydrogen bonding networks with PLATON. Cross-reference with DFT-optimized geometries to resolve ambiguities in piperazine ring conformation .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound analogs?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace nitro with amino or methyl groups) via reductive amination or cross-coupling reactions.

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Include positive controls (e.g., staurosporine for kinase inhibition).

- Data Analysis : Use multivariate regression (e.g., CoMFA or CoMSIA) to correlate structural features (logP, polar surface area) with activity. Address outliers via cluster analysis .

Q. What experimental approaches validate the mechanism of nitro group reduction in this compound under biological conditions?

- Methodological Answer :

- Electrochemical Analysis : Perform cyclic voltammetry in PBS (pH 7.4) to identify reduction potentials.

- LC-MS/MS Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and NADPH. Detect reduced intermediates (e.g., amine derivatives) via MRM transitions.

- Computational Modeling : Use molecular docking (AutoDock Vina) to assess nitro group interactions with reductase enzymes (e.g., CYP450 isoforms) .

Q. How can researchers address contradictions in toxicity data for this compound across different in vitro models?

- Methodological Answer :

- Model Standardization : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and exposure times.

- Endpoint Harmonization : Compare IC50 values from MTT, LDH, and ATP assays.

- Meta-Analysis : Apply Fisher’s exact test to identify significant discrepancies. Validate findings with in silico toxicity predictors (e.g., ProTox-II) .

Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing dose-response data in studies involving this compound?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation). Calculate EC50/IC50 with 95% confidence intervals. For non-monotonic responses, apply Akaike’s Information Criterion (AIC) to compare one-site vs. two-site binding models. Address heteroscedasticity via weighted least squares .

Q. How can researchers differentiate between synthetic byproducts and degradation products in HPLC chromatograms?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions. Compare degradation peaks with synthetic impurities.

- LC-HRMS : Assign exact masses to impurities (e.g., m/z 298.1052 for a nitro-reduced byproduct).

- Spiking Experiments : Co-inject suspected impurities (e.g., 4-piperazin-1-ylbenzonitrile) to confirm retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.